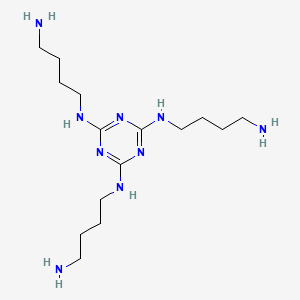
N~2~,N~4~,N~6~-Tris(4-aminobutyl)-1,3,5-triazine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~4~,N~6~-Tris(4-aminobutyl)-1,3,5-triazine-2,4,6-triamine is a triazine-based compound characterized by the presence of three aminobutyl groups attached to the triazine ring. Triazine compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~,N~6~-Tris(4-aminobutyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with 4-aminobutylamine under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction temperature is maintained at around 0-5°C initially and then allowed to reach room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~,N~4~,N~6~-Tris(4-aminobutyl)-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Various alkylating agents or acylating agents under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could result in alkylated or acylated triazine compounds.
Applications De Recherche Scientifique
N~2~,N~4~,N~6~-Tris(4-aminobutyl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial or anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of N2,N~4~,N~6~-Tris(4-aminobutyl)-1,3,5-triazine-2,4,6-triamine would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The aminobutyl groups could facilitate binding to specific sites, while the triazine ring might provide stability and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Melamine: A triazine compound with three amino groups, used in the production of plastics and resins.
Cyanuric Acid: A triazine compound with three hydroxyl groups, used in swimming pool disinfectants and herbicides.
Atrazine: A triazine herbicide used to control broadleaf weeds and grasses.
Uniqueness
N~2~,N~4~,N~6~-Tris(4-aminobutyl)-1,3,5-triazine-2,4,6-triamine is unique due to the presence of aminobutyl groups, which can impart specific properties such as increased solubility, reactivity, and potential biological activity compared to other triazine compounds.
Propriétés
Numéro CAS |
112526-30-4 |
|---|---|
Formule moléculaire |
C15H33N9 |
Poids moléculaire |
339.48 g/mol |
Nom IUPAC |
2-N,4-N,6-N-tris(4-aminobutyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C15H33N9/c16-7-1-4-10-19-13-22-14(20-11-5-2-8-17)24-15(23-13)21-12-6-3-9-18/h1-12,16-18H2,(H3,19,20,21,22,23,24) |
Clé InChI |
DFGHQOGJILZLPD-UHFFFAOYSA-N |
SMILES canonique |
C(CCNC1=NC(=NC(=N1)NCCCCN)NCCCCN)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, [2-(1-hexynyl)phenyl]-, methyl ester](/img/structure/B14313458.png)
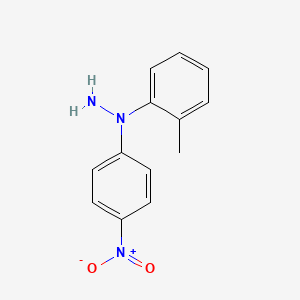
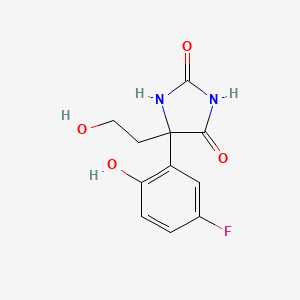
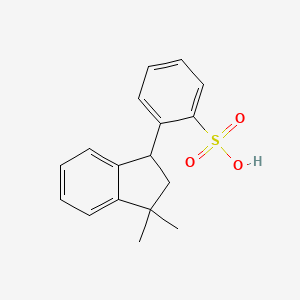
![2-[(4-Aminoquinolin-3-yl)amino]-1-oxo-1,7-dihydro-6H-1lambda~5~-purin-6-one](/img/structure/B14313482.png)

![6-Iododecahydro-1H-benzo[7]annulen-2-ol](/img/structure/B14313490.png)

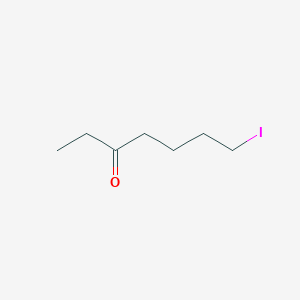
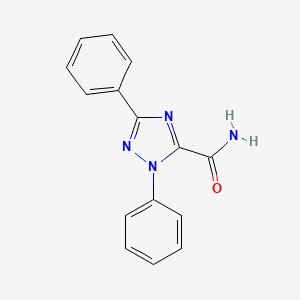
![3-[(Z)-C-(hydroxymethyl)-N-(2-methylanilino)carbonimidoyl]-1H-quinoxalin-2-one](/img/structure/B14313516.png)
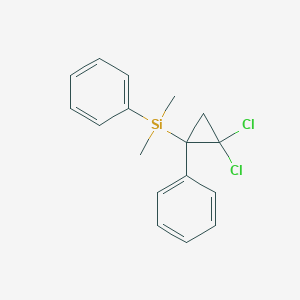
![Pyrimidine, 5-nonyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B14313523.png)

